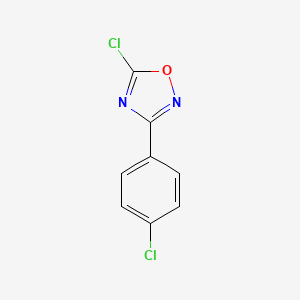

5-Chloro-3-(4-chlorophenyl)-1,2,4-oxadiazole

Vue d'ensemble

Description

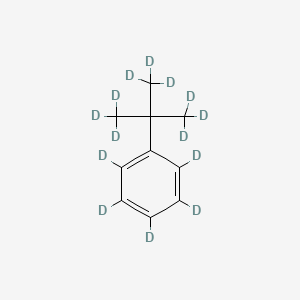

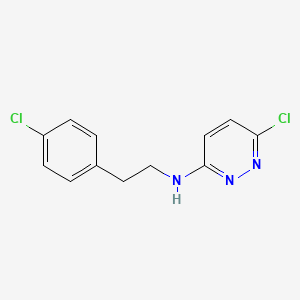

5-Chloro-3-(4-chlorophenyl)-1,2,4-oxadiazole is a compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of 5-Chloro-3-(4-chlorophenyl)-1,2,4-oxadiazole would consist of a five-membered oxadiazole ring substituted with a chloro group at the 5-position and a 4-chlorophenyl group at the 3-position . The exact structure would need to be confirmed with techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Oxadiazoles can participate in various chemical reactions, particularly those involving the nitrogen and oxygen atoms in the ring. They can act as ligands in coordination chemistry, undergo electrophilic substitution reactions, and participate in various cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the chloro groups in 5-Chloro-3-(4-chlorophenyl)-1,2,4-oxadiazole would likely make it relatively nonpolar and could affect its solubility in different solvents .Applications De Recherche Scientifique

Antiviral Agents

5-Chloro-3-(4-chlorophenyl)-1,2,4-oxadiazole: derivatives have been explored for their potential as antiviral agents. These compounds can be designed to target specific viral enzymes or replication mechanisms, potentially offering a new class of antiviral drugs. The structural similarity to indole derivatives, which have shown inhibitory activity against influenza and other viruses, suggests that oxadiazole derivatives could be optimized for antiviral properties through medicinal chemistry approaches .

Anti-inflammatory Applications

The oxadiazole nucleus is known for its anti-inflammatory properties. By incorporating the 5-Chloro-3-(4-chlorophenyl)-1,2,4-oxadiazole structure into new compounds, researchers can develop novel anti-inflammatory medications that may be more effective or have fewer side effects than current treatments. This application is particularly relevant in the design of drugs to treat chronic inflammatory diseases .

Anticancer Research

Compounds containing the oxadiazole ring, such as 5-Chloro-3-(4-chlorophenyl)-1,2,4-oxadiazole , are being investigated for their potential use in cancer therapy. These molecules can be synthesized to interact with various cellular targets, disrupting cancer cell proliferation and inducing apoptosis. The goal is to create more selective and less toxic cancer treatments .

Antimicrobial Activity

The antimicrobial activity of oxadiazole derivatives makes them candidates for the development of new antibiotics. With antibiotic resistance on the rise, there is a pressing need for new classes of antimicrobial agents5-Chloro-3-(4-chlorophenyl)-1,2,4-oxadiazole could serve as a scaffold for synthesizing compounds with activity against a broad spectrum of bacterial pathogens .

Antitubercular Agents

Tuberculosis remains a major global health challenge, and new antitubercular drugs are urgently needed. The oxadiazole core of 5-Chloro-3-(4-chlorophenyl)-1,2,4-oxadiazole can be modified to enhance its activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Research in this area focuses on finding compounds that are effective against drug-resistant strains of the bacterium .

CNS Active Drugs

Central nervous system (CNS) disorders, such as depression, anxiety, and epilepsy, may benefit from drugs based on the oxadiazole structure5-Chloro-3-(4-chlorophenyl)-1,2,4-oxadiazole derivatives can be tailored to cross the blood-brain barrier and modulate neurotransmitter systems, providing a basis for the development of new CNS medications .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for 5-Chloro-3-(4-chlorophenyl)-1,2,4-oxadiazole.

Mode of Action

Similar compounds have been shown to interact with their targets, leading to various biological activities . These interactions can result in changes at the molecular level, which can then influence the overall function of the target.

Biochemical Pathways

Similar compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Chloro-3-(4-chlorophenyl)-1,2,4-oxadiazole may influence a range of biochemical pathways.

Result of Action

Similar compounds have been shown to possess potent growth inhibitory effects against certain strains of mycobacterium tuberculosis , suggesting that 5-Chloro-3-(4-chlorophenyl)-1,2,4-oxadiazole may have similar effects.

Propriétés

IUPAC Name |

5-chloro-3-(4-chlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZWQUSHULGCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine](/img/structure/B1465312.png)

![1-[(Phenylamino)methyl]cyclohexan-1-ol](/img/structure/B1465315.png)

![[2-(Furan-3-yl)phenyl]methanamine](/img/structure/B1465321.png)